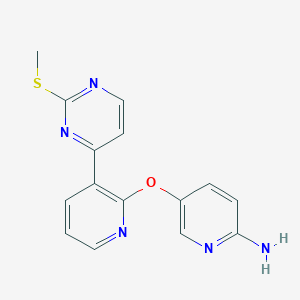
5-(3-(2-(Methylthio)pyrimidin-4-yl)pyridin-2-yloxy)pyridin-2-amine
Cat. No. B8674653
M. Wt: 311.4 g/mol
InChI Key: WALDHRDFVLADGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07868177B2
Procedure details


To a brown solution of tris(dibenzylideneacetone)dipalladium (o) (0.68 g, 0.75 mmol), 2-(dicyclohexylphosphino)biphenyl (0.50 g, 1.4 mmol), and 4-(2-(6-chloropyridin-3-yloxy) pyridin-3-yl)-2-(methylthio)pyrimidine (1.9 g, 5.7 mmol) in 15 mL dioxane was added solid lithium bis(trimethylsilyl) amide (2.9 g, 17 mmol). Argon was bubbled through the reaction for 1 min, and then it was sealed and heated to 65° C. for 3.5 days. The reaction was cooled to ambient temperature, diluted with water, and acidified to a pH of about 1 with stirring, then brought to pH of about 5 with 6N NaOH. Dichloromethane was added and reaction was filtered through 2 cm Celite® in a frit, rinsing with MC and water. The layers were separated, and the organic layer was dried over anhyd. Na2SO4, filtered, and concentrated in vacuo. The material was diluted in 100 mL MC, and extracted 3×100 mL 1 N HCl. The aqueous layers were cooled to 0° C. and basified with 6 N NaOH to about pH of 10. The aqueous layer was extracted 3×100 mL with MC. The organic layers were combined, dried over anhdrous sodium sulfate, filtered, and concentrated in vacuo to a brown oil. The oil residue was purified by silica gel chromatography, 120 g, 0-50% MC-90/10 MC/MeOH, to afford 5-(3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yloxy)pyridin-2-amine as a yellow solid. MS m/z=312 [M+H]+. Calc'd for C15H13N5OS: 311.4.

Name
4-(2-(6-chloropyridin-3-yloxy) pyridin-3-yl)-2-(methylthio)pyrimidine
Quantity
1.9 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.Cl[C:27]1[N:32]=[CH:31][C:30]([O:33][C:34]2[C:39]([C:40]3[CH:45]=[CH:44][N:43]=[C:42]([S:46][CH3:47])[N:41]=3)=[CH:38][CH:37]=[CH:36][N:35]=2)=[CH:29][CH:28]=1.C[Si]([N-:52][Si](C)(C)C)(C)C.[Li+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:47][S:46][C:42]1[N:41]=[C:40]([C:39]2[C:34]([O:33][C:30]3[CH:29]=[CH:28][C:27]([NH2:52])=[N:32][CH:31]=3)=[N:35][CH:36]=[CH:37][CH:38]=2)[CH:45]=[CH:44][N:43]=1 |f:2.3,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
|
|
Name
|
4-(2-(6-chloropyridin-3-yloxy) pyridin-3-yl)-2-(methylthio)pyrimidine
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)OC1=NC=CC=C1C1=NC(=NC=C1)SC
|
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.68 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Argon was bubbled through the reaction for 1 min
|
|
Duration
|
1 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to ambient temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dichloromethane was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through 2 cm Celite® in a frit
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing with MC and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was dried over anhyd
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Na2SO4, filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The material was diluted in 100 mL MC
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3×100 mL 1 N HCl
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous layers were cooled to 0° C. and basified with 6 N NaOH to about pH of 10
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted 3×100 mL with MC
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhdrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil residue was purified by silica gel chromatography, 120 g, 0-50% MC-90/10 MC/MeOH
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=NC=CC(=N1)C=1C(=NC=CC1)OC=1C=CC(=NC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
